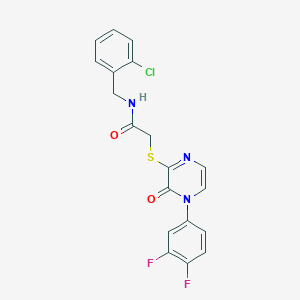

![molecular formula C16H13N3O4S B2437379 N-(2,3-dihidro-1,4-benzodioxin-6-il)-2-metil-5-oxo-5H-[1,3]tiazolo[3,2-a]pirimidin-6-carboxamida CAS No. 896340-88-8](/img/structure/B2437379.png)

N-(2,3-dihidro-1,4-benzodioxin-6-il)-2-metil-5-oxo-5H-[1,3]tiazolo[3,2-a]pirimidin-6-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

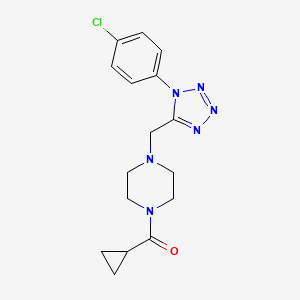

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H13N3O4S and its molecular weight is 343.36. The purity is usually 95%.

BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado N-sustituidos (2,3-dihidro-1,4-benzodioxin-6-il)bencenosulfonamidas (5a – 5m) a partir del compuesto padre (3) sustituyendo la posición N con varios haluros de alquilo/arilo .

- Estos derivados se analizaron para determinar su potencial antibacteriano y algunos mostraron una inhibición moderada a débil del crecimiento bacteriano .

- Notablemente, el compuesto demostró una actividad antibacteriana significativa contra Bacillus subtilis y Escherichia coli .

- Los derivados sintetizados también se evaluaron por su actividad inhibitoria contra las enzimas lipooxigenasas .

- Se han utilizado como inhibidores de proteasas, anhidrasa carbónica, caspasa y COX-2 .

- Además, las sulfonamidas encuentran aplicaciones en medicamentos antivirales, antibacterianos, antimigrañosos y antidiuréticos .

- Los fragmentos de sulfonamida, como el de este compuesto, sirven como grupos amino protegidos en reacciones de síntesis orgánica .

- Son valiosos para producir dendrímeros y actuar como ligandos para catalizadores en reacciones asimétricas .

- Algunos derivados de sulfonamida exhiben propiedades anticancerígenas al perturbar el ciclo celular y actuar como inhibidores de la desacetilasa de histonas (HDAC) .

Actividad Antibacteriana

Inhibición Enzimática

Química Medicinal

Síntesis Orgánica

Inhibición de Proteasas de Cisteína

Investigación de la Enfermedad de Alzheimer

En resumen, “N-(2,3-dihidro-1,4-benzodioxin-6-il)-2-metil-5-oxo-5H-[1,3]tiazolo[3,2-a]pirimidin-6-carboxamida” presenta diversas aplicaciones potenciales en los campos de la química antibacteriana, enzimática, medicinal y sintética. Su estructura única la convierte en un tema intrigante para la investigación y exploración en curso

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit inhibitory activity againstcholinesterases and lipoxygenase enzymes .

Mode of Action

It’s known that compounds with similar structures can inhibit the activity ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively. By inhibiting these enzymes, the compound could potentially alter these processes.

Pharmacokinetics

Similar compounds are known to have good bioavailability and are well-absorbed in the body .

Result of Action

Based on the potential targets, it could potentially alter nerve signal transmission and inflammatory responses in the body .

Análisis Bioquímico

Biochemical Properties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . Additionally, it interacts with lipoxygenase enzymes, which play a role in the metabolism of fatty acids . These interactions highlight the compound’s potential as a therapeutic agent for conditions such as Alzheimer’s disease and inflammatory disorders.

Cellular Effects

The effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with cholinesterase enzymes results in their inhibition, thereby increasing acetylcholine levels in the synaptic cleft . Additionally, its binding to lipoxygenase enzymes inhibits their activity, reducing the production of pro-inflammatory mediators . These molecular interactions underpin the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites . These temporal changes are essential considerations for its therapeutic application.

Dosage Effects in Animal Models

The effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it may cause adverse effects, such as hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of optimizing the dosage for safe and effective therapeutic use.

Metabolic Pathways

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. For instance, it is transported across cell membranes by organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for its biological activity and therapeutic application.

Subcellular Localization

The subcellular localization of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may be targeted to specific organelles, such as the mitochondria, through post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-9-8-19-15(21)11(7-17-16(19)24-9)14(20)18-10-2-3-12-13(6-10)23-5-4-22-12/h2-3,6-8H,4-5H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMSEYYYOYXZKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2437301.png)

![4-(3-chlorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2437302.png)

![Methyl 2-{[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2437305.png)

![6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione](/img/structure/B2437308.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2437309.png)

![2,6-dimethoxy-3-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2437310.png)

![[5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine](/img/structure/B2437316.png)

![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2437318.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2437319.png)